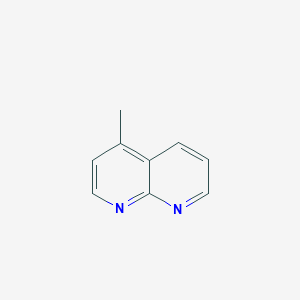

4-Methyl-1,8-naphthyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARZCKWHNSKEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343297 | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-17-1 | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-Methyl-1,8-naphthyridine

[1]

Executive Summary

4-Methyl-1,8-naphthyridine (CAS 1569-17-1) represents a critical subclass of the diazanaphthalene family.[1] Unlike its 1,5- or 1,6-isomers, the 1,8-naphthyridine scaffold possesses a unique "pocket" geometry with adjacent nitrogen atoms (N1, N8), making it an exceptional binucleating ligand in coordination chemistry. In drug discovery, the 4-methyl derivative serves as a vital pharmacophore, offering a handle for metabolic stability and solubility modulation compared to the parent 1,8-naphthyridine. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and spectral characteristics, designed to support high-level experimental design.

Molecular Architecture & Identity

The introduction of a methyl group at the C4 position breaks the symmetry of the 1,8-naphthyridine core, influencing both the dipole moment and the basicity of the N1/N8 centers.

Table 1: Core Chemical Identity

| Parameter | Specification |

| IUPAC Name | 4-Methyl-1,8-naphthyridine |

| CAS Registry Number | 1569-17-1 |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| SMILES | CC1=C2N=CC=CC2=NC=C1 |

| Appearance | Pale yellow to tan crystalline solid (often darkens on air exposure) |

| Solubility | Soluble in CHCl₃, MeOH, DMSO; Sparingly soluble in H₂O |

Physicochemical Parameters

Understanding the thermal and electronic properties of 4-Methyl-1,8-naphthyridine is essential for optimizing purification and formulation.[1]

Table 2: Physical & Electronic Properties

| Property | Value / Range | Contextual Note |

| Boiling Point | 271°C (at 760 mmHg) | High boiling point indicates strong intermolecular |

| Melting Point | 98–102°C (Free Base) | Note: Salts (e.g., HCl) and hydroxy-tautomers melt >250°C. |

| pKa (Conjugate Acid) | ~3.8 – 4.1 (Predicted) | Slightly more basic than parent 1,8-naphthyridine (pKa 3.39) due to the inductive (+I) effect of the methyl group. |

| LogP | 1.83 (Predicted) | Indicates moderate lipophilicity, suitable for CNS drug penetration. |

| Flash Point | 116°C | Requires standard flammable solid precautions. |

Synthetic Pathways

The synthesis of 4-Methyl-1,8-naphthyridine generally follows two distinct strategies: the direct Modified Skraup Reaction (preferred for scale) and the Stepwise Condensation (preferred for derivative generation).

Method A: Modified Skraup Reaction (Direct)

This method utilizes 2-aminopyridine and a methyl vinyl ketone equivalent.[1] It is rapid but often suffers from lower yields due to polymerization side reactions.[1]

Protocol:

-

Reactants: 2-Aminopyridine (1.0 eq), Methyl Vinyl Ketone (or 4-diethylamino-2-butanone) (1.2 eq).[1]

-

Catalyst/Solvent: Nitrobenzene (oxidant) and Sulfuric Acid / Boric Acid (catalyst).

-

Conditions: Reflux at 140°C for 4–6 hours.

-

Purification: Neutralization with NaOH followed by extraction (CHCl₃) and vacuum distillation or sublimation.

Method B: Friedländer-Type Condensation

A milder approach involving the condensation of 2-aminonicotinaldehyde with acetone.[1]

Protocol:

-

Reactants: 2-Aminonicotinaldehyde + Acetone.[1]

-

Catalyst: Piperidine or dilute NaOH.

-

Mechanism: Aldol condensation followed by cyclodehydration.[1]

Visualization: Synthesis Logic Flow

Spectral Characterization

Accurate identification requires precise NMR interpretation. The 4-methyl group introduces a characteristic singlet and shields adjacent protons via electron donation.[1]

Table 3: ¹H NMR Data (CDCl₃, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| CH₃ | 2.65 – 2.75 | Singlet | 3H | Characteristic methyl group attached to aromatic ring.[1] |

| H3 | 7.40 – 7.50 | Doublet | 1H | Ortho to methyl; shielded relative to parent.[1] |

| H6 | 7.50 – 7.60 | DD | 1H | Meta to ring junction; typical pyridine-like coupling.[1] |

| H5 | 8.10 – 8.20 | DD | 1H | Para to ring junction.[1] |

| H7 | 9.05 – 9.15 | Doublet | 1H | Alpha to nitrogen (N8); highly deshielded. |

| H2 | 8.95 – 9.05 | Doublet | 1H | Alpha to nitrogen (N1); highly deshielded. |

Note: Shifts may vary by ±0.05 ppm depending on concentration and water content in CDCl₃.

Reactivity & Coordination Chemistry[4]

The 1,8-naphthyridine core is renowned for its ability to stabilize binuclear metal complexes.[1] The 4-methyl derivative retains this capability but adds steric bulk that can influence coordination geometry.[1]

Binucleating Ligand Behavior

The N1 and N8 nitrogens are oriented perfectly to bridge two metal centers (M-M), often stabilizing low oxidation states (e.g., Cu(I)-Cu(I) or Rh(II)-Rh(II)).

-

Key Reaction: Reaction with CuCl₂ or Cu(I) salts yields complexes of the type [Cu₂(4-Me-napy)₂Cl₂].

-

Significance: These complexes are models for metalloenzymes and potential catalysts for carbene transfer reactions.[1]

Visualization: Coordination Mode

References

-

Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][2][3][4][5][6][7][8] V. The Synthesis of Some Methyl-1,8-naphthyridines. Journal of Organic Chemistry.

-

Gatteschi, D., Mealli, C., & Sacconi, L. (1976).[9][3] Synthesis and characterization of the mixed-valence copper complex trichlorobis(4-methyl-1,8-naphthyridine)dicopper. Inorganic Chemistry.[1][3][5]

-

Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews.

-

BenchChem. (2025). Application Notes for Friedlander Synthesis of 1,8-Naphthyridine Derivatives.

-

ChemicalBook. (2024). 1,8-Naphthyridine NMR and Spectral Data.

Sources

- 1. CAS 1569-02-4: 1-Ethoxy-2-propanol | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. ae-info.org [ae-info.org]

- 4. rjpbcs.com [rjpbcs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 4-Methyl-1,8-naphthyridine via Friedländer Condensation

This guide details the synthesis of 4-Methyl-1,8-naphthyridine using the Friedländer condensation. Note that this specific isomer requires distinct precursors compared to the more common 2-methyl derivative often synthesized from acetone.

Executive Summary

The synthesis of 4-methyl-1,8-naphthyridine presents a specific regiochemical challenge within the naphthyridine scaffold. Unlike the 2-methyl isomer (readily formed from 2-aminonicotinaldehyde and acetone), the 4-methyl isomer requires the condensation of 2-amino-3-acetylpyridine with acetaldehyde (or its equivalent, paraldehyde).

This guide outlines a robust, acid-catalyzed protocol grounded in the mechanistic principles established by Paudler and Kress, and later optimized by Hamada. It addresses the critical issue of precursor instability and provides a self-validating workflow for researchers.

Key Chemical Parameters

| Parameter | Specification |

| Target Molecule | 4-Methyl-1,8-naphthyridine |

| CAS Number | 1569-17-1 |

| Primary Precursor | 2-Amino-3-acetylpyridine |

| Condensing Agent | Paraldehyde (Acetaldehyde trimer) |

| Reaction Type | Friedländer Condensation (Acid-Catalyzed) |

| Typical Yield | 17% - 38% (Purification dependent) |

Retrosynthetic Analysis & Mechanism

To achieve the methyl substituent at the C4 position, the "carbonyl" carbon of the pyridine precursor must carry the methyl group. Standard 2-aminonicotinaldehyde possesses a formyl group (H), which leads to an unsubstituted C4. Therefore, the required starting material is the methyl ketone: 2-amino-3-acetylpyridine .

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed condensation.[1] Paraldehyde serves as a stable source of acetaldehyde, depolymerizing in situ to prevent rapid self-aldol polymerization.

-

Depolymerization: Acid catalyzed breakdown of paraldehyde to acetaldehyde.

-

Schiff Base Formation: Condensation of the C2-amine of the pyridine with the carbonyl of acetaldehyde.

-

Cyclization: Intramolecular aldol-type condensation between the alpha-methyl of the acetyl group (on the pyridine) and the aldehyde carbonyl.

-

Dehydration: Elimination of water to aromatize the ring.

Caption: Mechanistic flow from 2-amino-3-acetylpyridine to 4-methyl-1,8-naphthyridine via in situ acetaldehyde generation.

Experimental Protocol

Reagents and Equipment

-

Precursor: 2-Amino-3-acetylpyridine (1.0 eq)

-

Reagent: Paraldehyde (3.0 - 5.0 eq)

-

Catalyst: Concentrated Hydrochloric Acid (HCl) or Methanesulfonic acid (catalytic amount).

-

Solvent: Absolute Ethanol.

-

Apparatus: Round-bottom flask, Reflux condenser, Nitrogen inlet, Magnetic stirrer.

Step-by-Step Methodology

Step 1: Reaction Setup[2]

-

Dissolve 2-amino-3-acetylpyridine (Example: 1.36 g, 10 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.

-

Add Paraldehyde (4.0 mL, ~30 mmol). Note: Paraldehyde is used in excess to drive equilibrium and compensate for volatility.

-

Add Concentrated HCl (0.5 mL) dropwise while stirring.

-

Equip the flask with a reflux condenser and flush with nitrogen.

Step 2: Thermal Condensation

-

Heat the mixture to a gentle reflux (approx. 80°C) using an oil bath.

-

Maintain reflux for 4 to 6 hours .

-

Monitoring: Monitor reaction progress via TLC (System: 5% Methanol in Dichloromethane). Look for the disappearance of the highly polar amine spot and the appearance of a fluorescent spot (naphthyridine).

-

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove ethanol and excess paraldehyde.

-

Basification: Dilute the residue with water (10 mL) and neutralize with 10% NaOH or saturated Na₂CO₃ solution until pH ~9-10.

-

Extraction: Extract the aqueous phase with Chloroform (CHCl₃) or Dichloromethane (3 x 20 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

-

Evaporate the solvent to yield a crude brown oil/solid.

Step 4: Purification (Critical)

The crude product often contains unreacted starting material and polymeric aldehyde byproducts.

-

Chromatography: Purify via column chromatography on neutral Alumina or Silica Gel.

-

Eluent: Start with CH₂Cl₂, then gradient to 2% MeOH/CH₂Cl₂.

-

-

Recrystallization: Alternatively, recrystallize from Ether/Petroleum Ether or Cyclohexane .

-

Yield: Expect a pale yellow solid. Typical yield ranges from 17% to 38% due to the competing polymerization of acetaldehyde.

Characterization & Validation

To ensure scientific integrity, the product must be validated against the following spectral markers.

| Technique | Expected Signal (Approximate) | Interpretation |

| ¹H NMR (CDCl₃) | δ 2.70 (s, 3H) | C4-Methyl group (Key differentiator from 2-Me isomer). |

| δ 9.10 (dd, 1H) | H-2 proton (Deshielded, adjacent to N). | |

| δ 8.1 - 7.4 (m, 4H) | Aromatic protons (H3, H5, H6, H7). | |

| Melting Point | 118°C - 119°C | Matches literature values for 4-methyl isomer. |

| Mass Spec | m/z = 144 [M+] | Molecular ion peak. |

Isomer Warning (Self-Validation)

Crucial Check: If your ¹H NMR shows a methyl singlet at δ 2.80 and a proton at δ 8.05 (H4) , you have synthesized 2-methyl-1,8-naphthyridine , likely because you used acetone and 2-aminonicotinaldehyde .

-

4-Methyl Isomer: Methyl is at C4. C2 has a Proton (very deshielded ~9.1 ppm).

-

2-Methyl Isomer: Methyl is at C2. C4 has a Proton.[2]

Troubleshooting & Optimization

Common Failure Modes

-

Polymerization: Acetaldehyde (from paraldehyde) polymerizes into a tar before condensing with the amine.

-

Solution: Add the acid catalyst slowly at reflux temperature, or use a syringe pump to add the paraldehyde solution over 1 hour.

-

-

Low Yield: The equilibrium favors the starting materials.

-

Solution: Use a Dean-Stark trap (if using benzene/toluene) to remove water, driving the dehydration step.

-

Alternative Precursor Route

If 2-amino-3-acetylpyridine is unavailable, it can be synthesized via the reaction of 2-aminonicotinonitrile with Methyl Grignard (MeMgBr), followed by mild hydrolysis, though this adds steps and complexity.

Caption: Operational workflow for the synthesis and purification process.

References

-

Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][2][3][4][5][6][7][8][9][10][11][12] V. One-Step Synthesis of 1,8-Naphthyridines. The Journal of Organic Chemistry, 32(3), 832–833. Link

-

Hamada, Y., et al. (1971). Syntheses of Nitrogen-Containing Heterocyclic Compounds.[2][5][7][10][13] I. Synthesis of 1,8-Naphthyridine Derivatives. Chemical & Pharmaceutical Bulletin, 19(9), 1751-1756. Link

-

BenchChem. (2025).[1][3] Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Link

-

Majumder, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 19003–19012. (Note: Primarily describes 2-methyl synthesis, useful for contrast). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 6. The synthesis of N-substituted 4-fluoro-1,8-naphthalimides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A convenient one-pot synthesis of 1,8-naphthyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

antimicrobial spectrum of 4-Methyl-1,8-naphthyridine derivatives

An In-Depth Technical Guide to the Antimicrobial Spectrum of 4-Methyl-1,8-naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the antimicrobial properties of 4-methyl-1,8-naphthyridine derivatives. Recognizing the nascent stage of research specific to this subclass, this document synthesizes direct findings with extrapolated insights from the broader, well-studied 1,8-naphthyridine family. By examining the antibacterial and antifungal spectrum, mechanism of action, and structure-activity relationships, this guide aims to equip researchers with the foundational knowledge to drive further investigation into this promising class of compounds.

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1][2] This heterocyclic system is particularly renowned for its antimicrobial prowess, a legacy established by the pioneering quinolone antibiotic, nalidixic acid (a 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid).[3][4] The success of nalidixic acid spurred decades of research into derivatives of the 1,8-naphthyridine ring system, leading to the discovery of potent antibacterial, antifungal, antiviral, and anticancer agents.[2]

While extensive research has focused on substitutions at the N-1, C-3, C-6, and C-7 positions, the influence of a methyl group at the C-4 position is a less explored area. This guide will delve into the known antimicrobial spectrum of 4-methyl-1,8-naphthyridine derivatives, drawing upon the wealth of knowledge from the broader class to contextualize findings and illuminate pathways for future research.

The Antimicrobial Landscape of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is a versatile platform for the development of antimicrobial agents, demonstrating activity against a wide range of pathogens.

Antibacterial Activity

Derivatives of 1,8-naphthyridine have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The foundational compound, nalidixic acid, was primarily used for urinary tract infections caused by Gram-negative bacteria.[3] Subsequent generations of fluoroquinolone analogues, which incorporate the 1,8-naphthyridine core, have expanded this spectrum to include Gram-positive organisms.[4]

Many synthesized 1,8-naphthyridine derivatives have been evaluated for their in vitro antibacterial activity against a panel of standard bacterial strains.[5] Some have shown moderate to good antibacterial activity.[5] For instance, certain novel 1,8-naphthyridine chalcones have been evaluated for their activity against both Gram-positive and Gram-negative bacteria.[6]

Table 1: Representative Antibacterial Activity of 1,8-Naphthyridine Derivatives

| Compound Class | Test Organisms | Observed Activity | Reference(s) |

| Nalidixic Acid Derivatives | E. coli, P. aeruginosa, S. aureus, B. subtilis | Moderate to good activity against Gram-negative bacteria. | [3][5] |

| 1,8-Naphthyridine Chalcones | Gram-positive and Gram-negative bacteria | Showed activity against the bacteria under study. | [6] |

| 1,8-Naphthyridine-3-carbonitriles | Mycobacterium tuberculosis H37Rv | MIC values ranging from 6.25 to ≥50 μg/mL. | [7] |

| Aminopyrrolidine-substituted fluorocyclopropyl naphthyridines | Staphylococci, S. pyogenes, S. pneumoniae, Enterobacteriaceae | High in vitro activity against a wide spectrum of bacterial species. | [8][9] |

Antifungal and Anti-mycobacterial Potential

The antimicrobial activity of 1,8-naphthyridines is not limited to bacteria. Studies have shown that certain derivatives possess antifungal and anti-mycobacterial properties. For example, some nalidixic acid derivatives with a 1,2,4-triazole moiety have exhibited good antibacterial and slightly less antifungal activity.[4] The antifungal activity of 2-methyl-1,8-naphthyridines containing Schiff bases and ureas has also been investigated against phytopathogenic fungi.[10]

Furthermore, a significant body of research has focused on the anti-mycobacterial activity of 1,8-naphthyridine derivatives, with several compounds showing promising activity against Mycobacterium tuberculosis H37Rv.[7][11]

Unveiling the Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

The primary mechanism of antibacterial action for the majority of 1,8-naphthyridine derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[12][13] These enzymes are crucial for DNA replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is a critical step for initiating DNA replication.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication, allowing for proper cell division.

By inhibiting these enzymes, 1,8-naphthyridine derivatives disrupt essential cellular processes, leading to bacterial cell death.[14][15] This mechanism is shared with the broader class of quinolone antibiotics.[5] In silico studies have further supported that 1,8-naphthyridine derivatives block DNA gyrase.[6]

Caption: Inhibition of DNA gyrase and topoisomerase IV by 4-Methyl-1,8-naphthyridine derivatives.

Structure-Activity Relationships (SAR)

The antimicrobial potency of 1,8-naphthyridine derivatives is highly dependent on the nature and position of various substituents on the core scaffold. While specific SAR studies on 4-methyl derivatives are scarce, general principles can be extrapolated from the broader family:

-

N-1 Position: The substituent at the N-1 position significantly influences antibacterial activity. Small alkyl groups, such as ethyl or cyclopropyl, are often found in potent derivatives.[4]

-

C-3 Position: A carboxylic acid group at this position is a hallmark of many potent 1,8-naphthyridine antibacterials, including nalidixic acid, and is crucial for binding to DNA gyrase.[3]

-

C-6 Position: The introduction of a fluorine atom at this position generally enhances antibacterial activity and broadens the spectrum, a key feature of the fluoroquinolone class.[4]

-

C-7 Position: Substitutions at the C-7 position with cyclic amines, such as piperazine or pyrrolidine, are known to improve potency and pharmacokinetic properties.[4]

The influence of a methyl group at the C-4 position on the overall antimicrobial spectrum is an area that warrants further investigation to establish a clear SAR.

Caption: Key positions for substitution on the 1,8-naphthyridine ring that influence antimicrobial activity.

Experimental Protocols: In Vitro Antimicrobial Susceptibility Testing

A crucial step in evaluating the antimicrobial spectrum of new derivatives is determining their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely used technique for this purpose.[5]

Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Dissolve the 4-methyl-1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The 1,8-naphthyridine scaffold remains a highly valuable framework in the quest for novel antimicrobial agents. While the broader family of derivatives has been extensively studied, 4-methyl-1,8-naphthyridine derivatives represent a relatively unexplored chemical space with significant therapeutic potential. The foundational knowledge of the antimicrobial spectrum, mechanism of action, and structure-activity relationships of the wider 1,8-naphthyridine class provides a strong basis for the rational design and synthesis of novel 4-methyl analogues.

Future research should focus on the systematic synthesis and evaluation of a library of 4-methyl-1,8-naphthyridine derivatives to:

-

Elucidate the specific impact of the C-4 methyl group on the antimicrobial spectrum and potency.

-

Establish a clear structure-activity relationship for this subclass.

-

Explore potential synergistic effects with existing antibiotics.

-

Investigate their activity against drug-resistant microbial strains.

Such focused efforts will be crucial in unlocking the full therapeutic potential of this promising class of compounds and contributing to the development of next-generation antimicrobial agents.

References

[1] Antibacterial activity of 2-substituted-1,8-naphthyridine derivatives - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link] [3] Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link] [5] Sachdeva, S., Bhatia, S., Mittal, A., & Sinha, M. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053–059. [Link] [16] Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides - PubMed. (1975). Journal of Medicinal Chemistry, 18(10), 1038–1041. [Link] [17] Antimicrobial Activity of Naphthyridine Derivatives | Scilit. (n.d.). Retrieved February 10, 2026, from [Link] [18] (PDF) Antimicrobial Activity of Naphthyridine Derivatives - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link] [8] In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. (n.d.). Retrieved February 10, 2026, from [Link] [19] Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (2024). Pharmaceuticals, 17(1), 105. [Link] [4] Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar. (2024). Pharmaceuticals, 17(1), 1705. [Link] [7] Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (n.d.). Retrieved February 10, 2026, from [Link] [14] New 1,4-dihydro[1][19]naphthyridine derivatives as DNA gyrase inhibitors - PubMed. (2017). Bioorganic & Medicinal Chemistry Letters, 27(5), 1235–1240. [Link] [12] Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC. (n.d.). Retrieved February 10, 2026, from [Link] [6] Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents - Journal of Nanostructures. (2022). Journal of Nanostructures, 12(3), 663–674. [Link] [9] In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. (n.d.). Retrieved February 10, 2026, from [Link] [15] Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed. (n.d.). Retrieved February 10, 2026, from [Link] [20] Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC. (n.d.). Retrieved February 10, 2026, from [Link] [10] (PDF) Antifungal Study of 2-Methyl-1,8-Naphthyridines Containing Schiff Base and Ureas. (n.d.). Retrieved February 10, 2026, from [Link] [13] Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link] [2] Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (2024). RSC Advances, 14(33), 23896–23912. [Link] [11] Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity - PubMed. (2002). Il Farmaco, 57(8), 631–639. [Link] [21] Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (2024). RSC Advances, 14(33), 23896–23912. [Link] [22] 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino)[1][3][16]triazolo[4,3-a][1][19]naphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities - PubMed. (2000). European Journal of Medicinal Chemistry, 35(11), 1021–1035. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. japsonline.com [japsonline.com]

- 6. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino) [1,2,4]triazolo[4,3-a][1, 8]naphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structural Elucidation of 4-Methyl-1,8-naphthyridine by NMR

The structural elucidation of 4-Methyl-1,8-naphthyridine requires a rigorous, evidence-based approach due to the high symmetry of the naphthyridine core and the potential for isomeric confusion (e.g., distinguishing from the 2-methyl or 3-methyl isomers).

This guide synthesizes classical heterocyclic NMR principles with modern 2D correlation techniques to provide a definitive protocol for structural confirmation.

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antibacterial (nalidixic acid analogs), antiviral, and antitumor agents. The introduction of a methyl group at the C4 position breaks the

This guide details the NMR workflow to unambiguously assign the structure of 4-Methyl-1,8-naphthyridine (CAS: 1569-17-1) .[1] The protocol prioritizes the differentiation of the 4-methyl isomer from its 2- and 3-methyl regioisomers using scalar coupling analysis (

Structural Context & Isomer Logic

Before acquiring data, one must understand the "decision tree" of the molecule. The 1,8-naphthyridine ring contains two nitrogen atoms at positions 1 and 8.

The Isomer Challenge

In a synthetic campaign (e.g., Friedländer condensation), ambiguity often arises regarding the position of the alkyl group.[1] NMR is the primary tool for resolution:

-

2-Methyl Isomer: Substituent at C2. H2 is absent. H3 and H4 appear as doublets (

Hz).[1] -

3-Methyl Isomer: Substituent at C3. H3 is absent. H2 appears as a singlet (or fine doublet due to long-range coupling).[1]

-

4-Methyl Isomer (Target): Substituent at C4. H4 is absent. H2 and H3 appear as vicinal doublets (

Hz, typical for

Experimental Protocol

Sample Preparation

-

Solvent: Deuterated Chloroform (

) is preferred for the free base to minimize viscosity broadening.[1] Use DMSO- -

Concentration: 10–15 mg in 600

L solvent for optimal 2D acquisition (HSQC/HMBC). -

Impurity Control: Filter through a 0.2

m PTFE filter to remove paramagnetic particulates (e.g., synthetic metallic catalysts) that broaden lines.[1]

Acquisition Parameters

| Experiment | Pulse Sequence | Scans (NS) | Rationale |

| zg30 | 16 | Quantitative integration; coupling constant analysis. | |

| zgpg30 | 1024 | Identification of quaternary carbons (C4, C4a, C8a). | |

| COSY | cosygpppqf | 8 | Tracing the spin systems (H2–H3 and H5–H6–H7). |

| HSQC | hsqcedetgpsisp2.3 | 8 | Multiplicity-edited to distinguish CH/CH |

| HMBC | hmbcgplpndqf | 32 | Critical: Long-range correlations ( |

Elucidation Logic & Assignment

The Proton Framework ( H NMR)

The 1,8-naphthyridine system is electron-deficient, shifting ring protons downfield (7.0–9.2 ppm).[1] The 4-methyl group introduces asymmetry.

-

The Methyl Group: Appears as a singlet at

2.65–2.75 ppm . It may show fine allylic coupling ( -

Ring A (N1-C2-C3-C4):

-

H2: Located between N1 and C3. It is deshielded by the adjacent nitrogen (

-proton).[1] Expect a doublet at ~9.0–9.1 ppm . -

H3: Located between C2 and C4-Me. It is shielded relative to H2 (

-proton).[1] Expect a doublet at ~7.3–7.4 ppm . -

Coupling: The

coupling constant is characteristic of pyridine-like systems, typically 4.0–5.0 Hz .[1]

-

-

Ring B (N8-C7-C6-C5):

-

H7: Adjacent to N8 (

-proton).[1] Doublet of doublets at ~9.1 ppm . -

H5: Peri-position to the methyl group. Often deshielded by steric compression or anisotropy. Doublet of doublets at ~8.2–8.4 ppm .

-

H6: The "middle" proton (

-proton).[1] Doublet of doublets at ~7.5 ppm . -

Coupling:

Hz,

-

The Carbon Skeleton ( C & HMBC)

The HMBC experiment is the "judge" of the structure.[1]

-

Methyl Connection: The methyl protons (~2.7 ppm) will show strong

correlations to C3 and the bridgehead C4a , and a -

Bridgehead Differentiation:

Consolidated Data Summary

Table 1: Predicted NMR Data for 4-Methyl-1,8-naphthyridine in CDCl

| Position | Multiplicity | HMBC Correlations (from Proton) | |||

| 1 | - | N | - | - | - |

| 2 | 9.05 | d | 4.5 | 153.5 | C3, C4, C8a |

| 3 | 7.35 | d (br) | 4.5 | 122.0 | C2, C4, C4a, Me |

| 4 | - | C | - | 148.0 | Me, H2, H3, H5 |

| 4a | - | C | - | 121.5 | H3, H5, H6, Me |

| 5 | 8.20 | dd | 8.0, 1.8 | 137.0 | C4, C6, C7, C8a |

| 6 | 7.48 | dd | 8.0, 4.5 | 121.8 | C4a, C5, C7, C8 |

| 7 | 9.12 | dd | 4.5, 1.8 | 154.0 | C5, C6, C8a |

| 8 | - | N | - | - | - |

| 8a | - | C | - | 156.0 | H2, H5, H7 |

| Me | 2.70 | s | - | 18.5 | C3, C4, C4a |

*Carbon shifts are estimates based on chemical shift increments from the parent heterocycle.[1]

Elucidation Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

Figure 1: Decision tree for the structural assignment of naphthyridine isomers using 1D and 2D NMR data.

Critical Quality Checks (Self-Validation)

To ensure the trustworthiness of your assignment, verify these three conditions:

-

The "Doublet-Doublet" Test: If H2 appears as a singlet, you likely have the 3-methyl isomer (where H3 is substituted).[1] In the 4-methyl isomer, H2 must be a doublet coupled to H3.

-

The Bridgehead Correlation: In the HMBC spectrum, the methyl protons must correlate to a quaternary carbon (C4a) that also correlates to the protons of the other ring (specifically H5).[1] This links the two rings and proves the methyl is not on an isolated fragment.

-

Tautomer Check: If your spectra show broad peaks or shifts >160 ppm for C4/C2, suspect the presence of 4-methyl-1,8-naphthyridin-2(1H)-one (a common hydrolyzed impurity/tautomer).[1] The aromatic 4-methyl-1,8-naphthyridine should have sharp, well-defined aromatic signals.

References

-

Paudler, W. W., & Kress, T. J. (1967).[2] Naphthyridine Chemistry. V. The Synthesis and Properties of the 1,8-Naphthyridines. The Journal of Organic Chemistry, 32(3), 832–834.[1] Link[1]

-

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]

-

ChemicalBook. (n.d.).[1] 4-Methyl-1,8-naphthyridine Spectral Data. Link

-

Reich, H. J. (2023).[1][3] Structure Determination Using NMR. University of Wisconsin-Madison. Link

Sources

An In-depth Technical Guide to the UV-Vis Spectroscopic Properties of 4-Methyl-1,8-naphthyridine

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure, combined with the presence of two nitrogen atoms, imparts unique electronic and coordination properties. This has led to the development of 1,8-naphthyridine derivatives with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Furthermore, their photophysical characteristics make them valuable as fluorescent probes and in the development of organic light-emitting diodes (OLEDs).[4]

4-Methyl-1,8-naphthyridine, as a fundamental derivative, serves as a crucial building block for more complex and functionally diverse molecules. Understanding its core spectroscopic properties is paramount for researchers in drug development and materials science, as these properties govern how the molecule interacts with light and its environment. This guide provides an in-depth technical overview of the UV-Vis spectroscopic characteristics of 4-Methyl-1,8-naphthyridine, offering both theoretical grounding and practical experimental insights.

Molecular Structure and Electronic Transitions

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between its molecular orbitals. For 4-Methyl-1,8-naphthyridine, the key transitions involve the promotion of electrons from lower-energy bonding (π) and non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.

-

π → π* Transitions: These are typically high-energy, high-intensity absorptions arising from the excitation of electrons within the delocalized π-system of the aromatic rings.

-

n → π* Transitions: These lower-energy, lower-intensity transitions involve the excitation of an electron from a non-bonding orbital, primarily the lone pair on the nitrogen atoms, to an anti-bonding π* orbital.

The presence of the methyl group at the 4-position is expected to have a modest, yet noticeable, effect on the electronic structure. As an electron-donating group, it can cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted 1,8-naphthyridine parent molecule.

Figure 1: Chemical Structure of 4-Methyl-1,8-naphthyridine.

The Influence of Solvent Environment (Solvatochromism)

The choice of solvent can significantly impact the UV-Vis spectrum of a molecule, a phenomenon known as solvatochromism. This effect is a powerful tool for probing the nature of the electronic transitions and the molecule's interaction with its environment.[5]

-

Non-polar Solvents (e.g., Hexane, Cyclohexane): In these solvents, the molecule is in a relatively unperturbed state. The observed spectrum can be considered a baseline.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents can stabilize the ground and excited states of the molecule to different extents through dipole-dipole interactions, often leading to shifts in the absorption maxima.[6]

-

Polar Protic Solvents (e.g., Ethanol, Water): These solvents, capable of hydrogen bonding, can have a pronounced effect, particularly on the n → π* transitions.[7] The lone pairs on the nitrogen atoms of 4-Methyl-1,8-naphthyridine can engage in hydrogen bonding with the solvent molecules. This stabilizes the non-bonding 'n' orbital, increasing the energy required for the n → π* transition and resulting in a blue-shift (hypsochromic shift).[7] Conversely, π → π* transitions are often red-shifted in polar solvents as the more polar excited state is stabilized.

Predicted UV-Vis Absorption Maxima (λmax) in Various Solvents

The following table presents predicted absorption maxima for 4-Methyl-1,8-naphthyridine based on the behavior of similar heterocyclic systems. These values should be experimentally verified.

| Solvent | Polarity | Predicted λmax (π → π) | Predicted λmax (n → π) | Rationale |

| Hexane | Non-polar | ~300-310 nm | ~320-330 nm | Baseline, minimal solvent interaction. |

| Acetonitrile | Polar Aprotic | ~305-315 nm | ~315-325 nm | Moderate stabilization of the π* excited state. |

| Ethanol | Polar Protic | ~310-320 nm | ~310-320 nm | Significant blue-shift of the n → π* transition due to H-bonding, potentially merging with the π → π* band. Red-shift of the π → π* band. |

| Water | Highly Polar Protic | ~315-325 nm | Not distinctly observable | Strong H-bonding causes a pronounced blue-shift of the n → π* band, which is likely obscured by the more intense π → π* band. |

Effect of pH on the UV-Vis Spectrum

The nitrogen atoms in the 1,8-naphthyridine ring are basic and can be protonated in acidic conditions. This protonation has a profound effect on the electronic structure and, consequently, the UV-Vis spectrum.

Protonation of a nitrogen atom will:

-

Eliminate the n → π* transition: The lone pair of electrons is now involved in a bond with a proton and is no longer available for the non-bonding to anti-bonding transition.

-

Cause a significant shift in the π → π* transition: The addition of a positive charge alters the overall electronic distribution of the aromatic system, typically leading to a red-shift in the π → π* absorption band.

Investigating the UV-Vis spectrum of 4-Methyl-1,8-naphthyridine at different pH values can therefore be used to determine its pKa.

Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum

This section provides a self-validating protocol for the UV-Vis spectroscopic analysis of 4-Methyl-1,8-naphthyridine.

Materials and Instrumentation

-

4-Methyl-1,8-naphthyridine (solid)

-

Spectroscopic grade solvents (e.g., Hexane, Ethanol, Acetonitrile, Deionized Water)

-

Calibrated dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated analytical balance and volumetric flasks

Step-by-Step Workflow

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of 4-Methyl-1,8-naphthyridine (e.g., 10 mg).

-

Dissolve the compound in a known volume (e.g., 100 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration. Rationale: A concentrated stock solution allows for accurate serial dilutions.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of 3-5 working solutions of decreasing concentration. The final absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 a.u.). Rationale: This allows for the determination of the molar absorptivity (ε) and confirms adherence to the Beer-Lambert Law.

-

-

Instrument Setup and Blanking:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Rationale: Ensures lamp stability and reproducible measurements.

-

Set the desired wavelength range (e.g., 200-450 nm).

-

Fill a quartz cuvette with the pure solvent to be used for the sample.

-

Place the cuvette in the reference and sample holders and run a baseline correction (autozero). Rationale: This subtracts any absorbance from the solvent and the cuvette itself, ensuring the final spectrum is solely that of the analyte.

-

-

Sample Measurement:

-

Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution, then fill it.

-

Wipe the outside of the cuvette with a lint-free cloth and place it in the sample holder.

-

Acquire the absorption spectrum.

-

Repeat for all working solutions, moving from dilute to concentrated. Rationale: Minimizes carry-over contamination.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each major peak.

-

Using the absorbance value at λmax and the known concentration, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc).

-

Plot absorbance versus concentration to generate a calibration curve. The linearity of this plot validates the measurements.

-

Figure 2: Experimental Workflow for UV-Vis Analysis.

Applications in Drug Development and Research

-

Purity Assessment: UV-Vis spectroscopy provides a rapid and non-destructive method for assessing the purity of synthesized 4-Methyl-1,8-naphthyridine, as impurities with different chromophores will alter the spectrum.

-

Quantitative Analysis: Once a calibration curve is established, the concentration of the compound in various solutions can be accurately determined, which is crucial for dose-response studies and formulation development.

-

Binding Studies: Changes in the UV-Vis spectrum upon the addition of a biological target (e.g., a protein or DNA) can indicate binding and provide information about the binding constant and stoichiometry of the interaction.

-

Reaction Monitoring: The technique can be used to monitor the progress of chemical reactions involving the 1,8-naphthyridine scaffold by observing the disappearance of reactant peaks and the appearance of product peaks.

Conclusion

The UV-Vis spectroscopic profile of 4-Methyl-1,8-naphthyridine is a rich source of information about its electronic structure and behavior in different chemical environments. The interplay of π → π* and n → π* transitions, and their sensitivity to solvent polarity and pH, provides a detailed electronic fingerprint of the molecule. While this guide provides a robust theoretical framework and practical protocols based on established principles and data from analogous structures, experimental verification remains the gold standard. A thorough UV-Vis characterization is an indispensable first step for any researcher aiming to utilize 4-Methyl-1,8-naphthyridine in the fields of medicinal chemistry, drug development, or materials science.

References

- Solvent influence on the photophysical properties of 4-methoxy-N-methyl-1,8-naphthalimide. (2025).

- Mary, Y. S., et al. (2014). Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 507-519.

- Effect of Solvent. (2023). Chemistry LibreTexts.

- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI.

- Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functio. (n.d.). Sharif University of Technology.

- The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. (n.d.). Royal Society of Chemistry.

- Solvent-Dependent Photophysics and Reactivity of Monomeric and Dimeric 4-Amino-1,8-Naphthalimides. (2021). PubMed.

- 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. (n.d.). Royal Society of Chemistry.

- Effect of solvent. (n.d.). Slideshare.

- An In-depth Technical Guide to 4-Methyl-1,8-naphthyridine-2,7-diol: Synthesis and Characteriz

- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed.

- Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

- Polynuclear Silver(I)–Quinoxaline Complex: Comprehensive Structural Characterization, Antimycobacterial Properties and DNA/BSA Binding Study. (n.d.). MDPI.

- Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. (2019). Royal Society of Chemistry.

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed.

- FT-IR, Laser-Raman, UV-Vis, and NMR Spectroscopic Studies of Antidiabetic Molecule Nateglinide. (2018).

- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (n.d.).

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). Royal Society of Chemistry.

- Molecular Recognition Studies on Naphthyridine Deriv

- The pH-dependent fluorescence of pyridylmethyl-4-amino-1,8-naphthalimides. (2025).

- Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. (2018). American Society for Microbiology.

- Synthesis and characterization of 1,8-Naphthridine derivatives. (2025).

Sources

- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Effect of solvent | PPTX [slideshare.net]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

The Vibrational Signature of a Privileged Scaffold: An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methyl-1,8-naphthyridine

Foreword: Unveiling Molecular Architecture through Vibrational Interrogation

For researchers, scientists, and drug development professionals, understanding the nuanced structural characteristics of heterocyclic compounds is paramount. The 1,8-naphthyridine scaffold, a recurring motif in pharmacologically active agents, presents a compelling case for detailed spectroscopic analysis.[1][2][3] Its derivatives have shown a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] This guide provides a comprehensive exploration of 4-Methyl-1,8-naphthyridine through the lens of infrared (IR) spectroscopy, a powerful technique for elucidating molecular structure and bonding.

This document deviates from a conventional, rigid structure. Instead, it is designed to logically flow from the foundational principles of the molecule and the analytical technique to the practical application and interpretation of spectral data. We will delve into the causality behind experimental choices and provide a framework for a self-validating analytical system, integrating both experimental protocols and computational modeling to offer a holistic understanding of the vibrational characteristics of 4-Methyl-1,8-naphthyridine.

The Subject Molecule: 4-Methyl-1,8-naphthyridine

The 1,8-naphthyridine core is a bicyclic aromatic system containing two nitrogen atoms. The addition of a methyl group at the 4-position introduces specific vibrational modes that serve as valuable spectroscopic markers. A firm grasp of this structure is the prerequisite for interpreting its infrared spectrum.

Caption: Molecular structure of 4-Methyl-1,8-naphthyridine.

The Analytical Cornerstone: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a non-destructive analytical technique that measures the absorption of infrared radiation by a sample.[4] This absorption corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds. Each functional group within a molecule has a characteristic set of vibrational frequencies, making the resulting IR spectrum a unique molecular "fingerprint".

For a non-linear molecule like 4-Methyl-1,8-naphthyridine, the number of fundamental vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. This results in a complex spectrum with numerous absorption bands, each providing a piece of the structural puzzle.

Experimental Protocol: Acquiring the Vibrational Spectrum

The quality and reproducibility of an FT-IR spectrum are critically dependent on the sample preparation and instrument parameters. This section outlines a robust, self-validating protocol for the analysis of 4-Methyl-1,8-naphthyridine.

Sample Preparation: The KBr Pellet Method

For solid samples like 4-Methyl-1,8-naphthyridine, the potassium bromide (KBr) pellet technique is a widely used and reliable method. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and serves as an inert matrix.

Step-by-Step Protocol:

-

Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of high-purity 4-Methyl-1,8-naphthyridine. The goal is to reduce particle size to minimize scattering of the infrared beam.

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. Mix thoroughly with the ground sample until a homogenous mixture is obtained.

-

Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrumental Parameters

The following parameters are recommended for acquiring a high-quality FT-IR spectrum:

| Parameter | Recommended Setting | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | Covers the fundamental vibrational modes of most organic molecules. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail for resolving most vibrational bands. |

| Number of Scans | 32-64 | Improves the signal-to-noise ratio of the spectrum. |

| Apodization | Happ-Genzel | A common function that provides a good balance between peak shape and resolution. |

digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#EA4335"]; A [label="Grind 1-2 mg of\n4-Methyl-1,8-naphthyridine"]; B [label="Mix with 100-200 mg\nof dry KBr"]; C [label="Press into a\ntransparent pellet"]; }

subgraph "cluster_FTIR" { label="FT-IR Analysis"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Place pellet in\nspectrometer"]; E [label="Set instrumental\nparameters"]; F [label="Acquire spectrum"]; }

subgraph "cluster_Data" { label="Data Processing"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853"]; G [label="Baseline correction"]; H [label="Peak picking and\nannotation"]; }

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Experimental workflow for FT-IR analysis of 4-Methyl-1,8-naphthyridine.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The IR spectrum can be broadly divided into four main regions:

-

4000-2500 cm⁻¹: C-H, N-H, and O-H stretching vibrations.

-

2500-2000 cm⁻¹: Triple bond stretching vibrations.

-

2000-1500 cm⁻¹: Double bond stretching vibrations (C=C, C=N).

-

Below 1500 cm⁻¹: The "fingerprint region," containing a complex array of bending, rocking, and scissoring vibrations.

Key Predicted Vibrational Bands for 4-Methyl-1,8-naphthyridine:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the naphthyridine ring. |

| 3000-2850 | Methyl C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |

| 1620-1580 | C=C/C=N Ring Stretch | Stretching vibrations of the double bonds within the aromatic naphthyridine core. |

| 1500-1400 | C-H Bending | In-plane bending (scissoring and rocking) of the methyl group's C-H bonds. |

| Below 1000 | Out-of-Plane C-H Bending | Bending vibrations of the aromatic C-H bonds out of the plane of the ring. |

Computational Corroboration: A DFT-Based Approach

To enhance the accuracy of spectral interpretation and assign specific vibrational modes, computational modeling is an indispensable tool. Density Functional Theory (DFT) has proven to be highly effective in predicting the vibrational frequencies of organic molecules.

Computational Protocol

The following protocol outlines a robust method for the computational analysis of 4-Methyl-1,8-naphthyridine's vibrational spectrum.

Step-by-Step Protocol:

-

Geometry Optimization: The molecular structure of 4-Methyl-1,8-naphthyridine is first optimized to its lowest energy conformation using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies and their corresponding IR intensities.

-

Scaling: The calculated harmonic frequencies are typically higher than the experimental frequencies due to the neglect of anharmonicity. A scaling factor (often around 0.96 for B3LYP) is applied to the computed frequencies to improve their agreement with experimental data.

-

Visualization and Assignment: The calculated vibrational modes can be visualized using molecular modeling software. This allows for the unambiguous assignment of each calculated frequency to a specific molecular motion (e.g., C-H stretch, ring deformation).

Caption: Workflow for computational vibrational analysis of 4-Methyl-1,8-naphthyridine.

Applications in Drug Development and Materials Science

The detailed vibrational analysis of 4-Methyl-1,8-naphthyridine has significant implications for its application in various scientific fields:

-

Quality Control: The IR spectrum serves as a rapid and reliable method for confirming the identity and purity of synthesized 4-Methyl-1,8-naphthyridine and its derivatives.

-

Reaction Monitoring: FT-IR can be used to monitor the progress of chemical reactions involving the 1,8-naphthyridine scaffold by observing the appearance or disappearance of characteristic vibrational bands.

-

Structural Elucidation: In the development of new drugs based on the 1,8-naphthyridine core, IR spectroscopy, in conjunction with other analytical techniques, is crucial for confirming the structure of novel compounds.

-

Polymorphism Studies: Different crystalline forms (polymorphs) of a drug can have different physical properties and bioavailability. FT-IR is a sensitive technique for identifying and distinguishing between different polymorphs.

Conclusion: A Synergy of Experiment and Theory

This guide has provided a comprehensive framework for the infrared spectroscopic analysis of 4-Methyl-1,8-naphthyridine. By integrating a robust experimental protocol with a validated computational methodology, researchers can gain a deep and nuanced understanding of the vibrational characteristics of this important heterocyclic compound. This synergistic approach not only allows for the accurate interpretation of spectral data but also provides a powerful tool for quality control, reaction monitoring, and structural elucidation in the context of drug development and materials science. The principles and protocols outlined herein can be readily adapted to the study of other 1,8-naphthyridine derivatives, contributing to the broader understanding of this privileged scaffold in medicinal chemistry.

References

-

Bruker. (n.d.). FT-IR Spectroscopy. Retrieved from [Link]

-

Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry, 15(05), 1650042. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). FT-IR spectral studies. Retrieved from [Link]

-

Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. ResearchGate. Retrieved from [Link]

-

Kumar, A., & Aggarwal, N. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 849-866. Retrieved from [Link]

-

Jiang, S., et al. (2019). Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry, 17(31), 7416-7424. Retrieved from [Link]

-

Boldridge, D. W., & Scott, G. W. (1983). Spectroscopy of 1,5-naphthyridine. The Journal of Chemical Physics, 79(8), 3639-3647. Retrieved from [Link]

-

Zhang, J., et al. (2010). 1,8-Naphthyridine Modified Naphthalimide Derivative: Ratiometric and Selective Sensor for Hg2+ in Organic Aqueous Solution. ResearchGate. Retrieved from [Link]

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Retrieved from [Link]

-

Kumar, A., & Aggarwal, N. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Retrieved from [Link]

-

Narender, A., et al. (2009). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. ResearchGate. Retrieved from [Link]

-

Fu, W., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(12), 5548-5559. Retrieved from [Link]

-

Mamajanov, I., et al. (2010). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

-

Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Retrieved from [Link]

Sources

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worldscientific.com [worldscientific.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Antimicrobial Profiling of 4-Methyl-1,8-naphthyridine Scaffolds

Introduction & Therapeutic Context

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to the quinolone core found in antibiotics like Nalidixic acid and Ciprofloxacin. The specific derivative, 4-Methyl-1,8-naphthyridine , functions as a critical pharmacophore for developing DNA gyrase inhibitors.[1]

Unlike simple solubility screenings, antimicrobial profiling of this compound requires rigorous adherence to specific physicochemical constraints. Its planar, nitrogen-rich heterocyclic structure facilitates DNA intercalation and metal ion chelation, but also imparts significant hydrophobicity.[1] This application note outlines a validated protocol for testing its antimicrobial efficacy, specifically addressing the challenges of solubility, solvent toxicity, and optical interference.

Mechanism of Action (Hypothesis)

The primary antimicrobial mechanism of 4-Methyl-1,8-naphthyridine derivatives typically involves:

-

DNA Gyrase Inhibition: Binding to the A subunit of bacterial DNA gyrase (Topoisomerase II), preventing the religation of double-stranded DNA breaks during replication.

-

Intercalation: Planar stacking between DNA base pairs, disrupting transcription.

Pre-Analytical Considerations

Solubility & Stock Preparation

Critical Challenge: 4-Methyl-1,8-naphthyridine is sparingly soluble in water.[1] Improper solubilization leads to "micro-precipitation" in the assay plate, causing false-positive turbidity readings (pseudo-resistance).[1]

-

Solvent: Dimethyl Sulfoxide (DMSO), Analytical Grade.

-

Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) Master Stock.

-

Sterilization: Do NOT autoclave. Use a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Nylon filters may bind the compound.

Solvent Tolerance Limits

Bacteria are sensitive to DMSO. The final concentration of DMSO in the assay well must not exceed 2.5% (v/v) for Gram-negative bacteria (e.g., E. coli) and 1% (v/v) for sensitive Gram-positives (e.g., S. aureus).[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to quantitative data generation.

Figure 1: Integrated workflow for antimicrobial characterization of naphthyridine derivatives.

Protocol A: Quantitative Broth Microdilution (MIC)

Standard: CLSI M07-A10 / ISO 20776-1 Objective: Determine the Minimum Inhibitory Concentration (MIC).[1][2]

Materials

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Plate: 96-well polystyrene plate (U-bottom).[1]

-

Detection: Resazurin (Alamar Blue) is recommended over Optical Density (OD) because naphthyridine derivatives may absorb at 600nm or precipitate, interfering with turbidity readings.

Step-by-Step Procedure

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland standard suspension (

CFU/mL) of the test organism (e.g., E. coli ATCC 25922) in saline. -

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum of

CFU/mL.

-

-

Compound Dilution (The "2x" Method):

-

Prepare a "2x Working Solution" of the compound in CAMHB.

-

Example: To test a top concentration of 256 µg/mL, prepare 512 µg/mL in broth containing 2% DMSO.

-

Add 100 µL of CAMHB (no compound) to columns 2–12 of the 96-well plate.

-

Add 200 µL of the "2x Working Solution" to column 1.

-

Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.

-

Result: Serial 2-fold dilution (256, 128, ... 0.5 µg/mL).

-

-

Inoculation:

-

Add 100 µL of the bacterial inoculum to wells in columns 1–11.

-

Column 11 (Growth Control): Bacteria + Broth + Solvent (DMSO only).[1] Crucial for validating solvent safety.

-

Column 12 (Sterility Control): Broth only.

-

-

Incubation:

-

Seal plate with breathable film.

-

Incubate at 35 ± 2°C for 16–20 hours.

-

-

Readout (Resazurin Modification):

-

Add 30 µL of 0.01% Resazurin solution to all wells.

-

Incubate for 1–2 hours.

-

Blue: No growth (Inhibition).[1]

-

Pink: Growth (Metabolic reduction of dye).

-

MIC Definition: The lowest concentration remaining blue.

-

Plate Layout Logic

Figure 2: 96-well plate configuration ensuring rigorous solvent controls.

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).[1]

-

Setup: Prepare four flasks with CAMHB:

-

Control (No drug).[1]

-

1x MIC.

-

2x MIC.

-

4x MIC.

-

-

Inoculation: Add bacteria to reach

CFU/mL at T=0. -

Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

-

Plating: Perform serial dilutions and plate on MHA. Count colonies.

-

Interpretation:

-

Bactericidal:

log reduction in CFU/mL compared to initial inoculum. -

Bacteriostatic:

log reduction.

-

Data Analysis & Interpretation

Summarize findings in the following format to ensure comparability with literature.

| Parameter | Definition | Acceptance Criteria (QC Strains) |

| MIC | Minimum Inhibitory Concentration | E. coli ATCC 25922: Ciprofloxacin control must fall between 0.004–0.015 µg/mL.[1] |

| MBC | Minimum Bactericidal Concentration | Ratio MBC/MIC |

| Solvent Effect | Growth inhibition by DMSO | Column 11 OD must be within 10% of solvent-free control.[1] |

Troubleshooting & "Watch-Outs"

The "Crash-Out" Phenomenon

Naphthyridines are notorious for precipitating when added to aqueous broth.[1]

-

Symptom: The bottom of the well looks "sandy" or has a pellet before incubation.

-

Fix: Use the Resazurin method described above. Visual turbidity will be unreliable. If precipitation is heavy, the effective concentration is unknown; consider using a cyclodextrin carrier (e.g., HP-

-CD) to improve solubility.[1]

Metal Ion Interference

1,8-naphthyridines can chelate

-

Impact: This can reduce the activity of the compound (if the free drug is the active form) or destabilize the bacterial outer membrane.

-

Control: Ensure CAMHB is strictly standardized for cation content (

10–12.5 mg/L;

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][3] Wayne, PA: CLSI.[3]

-

Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[1][5][6][7][8][9][10][11][12][13][14] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065. (Foundational paper on the scaffold).

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[2][3][4][15] Clinical Microbiology and Infection, 9(8), ix-xv.[1]

-

Swebocki, T., et al. (2023).[2] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[1][2] Protocols.io.[2] [1][2]

Sources

- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scilit.com [scilit.com]

- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Application Note: Optimizing Cell Viability Assays for 4-Methyl-1,8-Naphthyridine Derivatives

Abstract & Introduction

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Derivatives of 4-Methyl-1,8-naphthyridine have garnered significant attention for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties (targeting DNA topoisomerases and inducing apoptosis) [1, 2].

However, the physicochemical properties of this scaffold—specifically its intrinsic fluorescence and lipophilicity —pose unique challenges for standard cell viability assays. Standard colorimetric assays (like MTT) or fluorometric assays (like Calcein AM) can yield false positives due to spectral overlap or chemical interference.

This Application Note provides a validated workflow for accurately determining the IC50 of 4-Methyl-1,8-naphthyridine derivatives. We prioritize ATP-based luminescence as the Gold Standard to avoid optical interference, while providing a modified MTT protocol with strict subtraction controls for laboratories limited to absorbance readers.

Critical Pre-Assay Considerations

Solubility & Handling

4-Methyl-1,8-naphthyridine derivatives are typically hydrophobic with low aqueous solubility (LogS often < -4.0) [2].

-

Solvent: Dissolve stock compounds in 100% DMSO. Typical stock concentration: 10 mM to 50 mM .

-

Precipitation Risk: When diluting into culture media, these compounds may precipitate at concentrations >50 µM.

-

Validation Step: Perform a "Media Only" check. Dilute the compound to the maximum test concentration (e.g., 100 µM) in warm culture media (37°C). Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is invalid.

Fluorescence Interference